Bicyclo[3.2.1]octane

Catalog No.
S562683
CAS No.
6221-55-2
M.F
C8H14
M. Wt
110.2 g/mol
Availability
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Bicyclo[3.2.1]octane

CAS Number

6221-55-2

Product Name

Bicyclo[3.2.1]octane

IUPAC Name

bicyclo[3.2.1]octane

Molecular Formula

C8H14

Molecular Weight

110.2 g/mol

InChI

InChI=1S/C8H14/c1-2-7-4-5-8(3-1)6-7/h7-8H,1-6H2

InChI Key

LPCWKMYWISGVSK-UHFFFAOYSA-N

SMILES

C1CC2CCC(C1)C2

Synonyms

bicyclo(2.2.2)octane, bicyclo(3.2.1)octane

Canonical SMILES

C1CC2CCC(C1)C2

The exact mass of the compound Bicyclo[3.2.1]octane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bicyclo[3.2.1]octane (CAS 6221-55-2) is a bridged bicyclic hydrocarbon (C8H14, MW: 110.20 g/mol) widely procured as a rigid three-dimensional scaffold for advanced organic synthesis and medicinal chemistry. Characterized by a seven-membered ring constrained by a one-carbon bridge, it possesses a baseline lipophilicity (LogP ~3.5) and a melting point of 133–134 °C [1]. Unlike planar aromatic rings or highly flexible aliphatic chains, this compound provides a specific spatial vector projection, making it a critical precursor for synthesizing bioisosteres, complex natural product analogs (such as ent-kaurene diterpenoids), and specialized structural additives [2].

Generic substitution with simple monocyclic alkanes (like cyclooctane) or alternative bridged isomers (like bicyclo[2.2.2]octane) frequently fails due to critical differences in 3D geometry and phase behavior. Cyclooctane is highly flexible, lacking the rigid conformational lock required for targeted receptor binding or structural integrity in materials [1]. Conversely, bicyclo[2.2.2]octane is highly symmetrical with 180° bridgehead angles, resulting in a significantly higher melting point (168–170 °C) and poorer solubility [2]. The specific ~150° bridgehead angle of bicyclo[3.2.1]octane breaks this extreme symmetry, offering a highly processable balance of structural rigidity, lower strain energy, and enhanced solubility in liquid-phase formulations [3].

Thermodynamic Stability and Strain Energy Minimization

Among C8H14 bicyclic isomers, bicyclo[3.2.1]octane represents the global energy minimum. Computational and thermodynamic evaluations establish it as the most stable isomer (relative energy = 0 kcal/mol), outperforming the symmetrical bicyclo[2.2.2]octane (+0.70 kcal/mol) and highly strained fused systems like cis-bicyclo[4.2.0]octane (+19.84 kcal/mol) [1]. This minimized strain energy ensures that the [3.2.1] scaffold remains intact without undergoing unwanted ring-opening or rearrangements during high-temperature catalytic functionalization [2].

Evidence DimensionRelative Enthalpy of Formation (Strain Energy)
Target Compound Data0 kcal/mol (Baseline most stable)
Comparator Or BaselineBicyclo[2.2.2]octane (+0.70 kcal/mol); cis-bicyclo[4.2.0]octane (+19.84 kcal/mol)
Quantified Difference0.70 to 19.84 kcal/mol lower strain energy
ConditionsAb initio computational modeling of enthalpy of formation

Procuring the lowest-strain isomer guarantees a highly stable, non-reactive hydrocarbon core that resists thermal degradation during aggressive downstream synthesis.

Thermal Processing and Formulation Solubility

The molecular symmetry of bicyclic scaffolds directly dictates their phase behavior and processability. Bicyclo[3.2.1]octane exhibits a melting point of 133–134 °C, which is substantially lower than the 168–170 °C melting point of the highly symmetrical bicyclo[2.2.2]octane[1]. This ~35 °C reduction is attributed to the ~150° angle of the functional groups on the bridgehead carbons in the [3.2.1] system, compared to the 180° linear alignment in the [2.2.2] system, which disrupts crystal lattice packing[2].

Evidence DimensionNormal Melting Point
Target Compound Data133–134 °C
Comparator Or BaselineBicyclo[2.2.2]octane (168–170 °C)
Quantified Difference~35 °C reduction in melting point
ConditionsStandard atmospheric pressure phase transition

The lower melting point and reduced crystal lattice energy significantly improve the compound's solubility and handling in liquid-phase reactions and polymer formulations.

Pharmacokinetic Optimization via 3D Bioisosteric Replacement

In medicinal chemistry, the bicyclo[3.2.1]octane framework is utilized to overcome the metabolic liabilities of flat aromatic rings or unbridged sugar moieties. In the development of SGLT-2 inhibitors, replacing standard unbridged O-glucoside or C-aryl glucoside motifs with a dioxa-bicyclo[3.2.1]octane (bridged ketal) ring system measurably improved the pharmacokinetic profile [1]. The rigid 3D structure increased the metabolic half-life and reduced clearance rates, enabling the successful progression of clinical candidates (e.g., PF-04971729) with robust in vivo efficacy [2].

Evidence DimensionMetabolic Stability / Half-life extension
Target Compound DataBicyclo[3.2.1]octane-based SGLT-2 inhibitors
Comparator Or BaselineUnbridged C-aryl glucosides
Quantified DifferenceExtended half-life (t1/2) and reduced clearance via steric shielding
ConditionsPreclinical pharmacokinetic evaluation in vivo

Buyers synthesizing novel therapeutics can leverage this specific bridged scaffold to protect vulnerable sites from enzymatic cleavage and reduce required clinical dosing.

Fragment-Based Drug Discovery (FBDD) and Bioisosteric Replacement

Ideal for use as a 3D bioisostere to replace phenyl rings or tert-butyl groups, leveraging its specific spatial vectors and metabolic stability to improve the PK/PD profiles of clinical candidates [1].

Synthesis of SGLT-2 Inhibitors

Serves as the foundational building block for constructing bridged ketal systems (such as dioxa-bicyclo[3.2.1]octanes) that exhibit quantifiably higher resistance to enzymatic cleavage compared to traditional unbridged glucosides[2].

Advanced Polymeric and Energetic Materials

Procured as a rigid structural additive where its lowest-in-class strain energy and optimal melting point (133–134 °C) provide thermal stability without the intractable processing issues of highly symmetric analogs [3].

XLogP3

3.5

Dates

Last modified: 07-20-2023

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